Cyp11B2-IN-1

Description

BenchChem offers high-quality Cyp11B2-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyp11B2-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

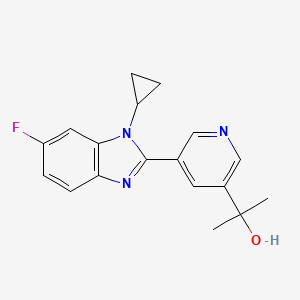

Structure

3D Structure

Properties

Molecular Formula |

C18H18FN3O |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-3-pyridinyl]propan-2-ol |

InChI |

InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3 |

InChI Key |

OAMLIJKKGZLNHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Cyp11B2-IN-1?

An In-Depth Technical Guide to the Mechanism of Action of Cyp11B2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp11B2-IN-1 is a potent and selective inhibitor of the enzyme aldosterone synthase, also known as cytochrome P450 11B2 (CYP11B2). This enzyme plays a critical role in the biosynthesis of aldosterone, a key mineralocorticoid hormone involved in the regulation of blood pressure and electrolyte balance.[1][2] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, including hypertension and heart failure.[3][4] Cyp11B2-IN-1 has emerged as a valuable research tool for investigating the physiological and pathological roles of aldosterone. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Mechanism of Action

The primary mechanism of action of Cyp11B2-IN-1 is the direct and potent inhibition of aldosterone synthase (CYP11B2). CYP11B2 is responsible for the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[2][3] By inhibiting this enzyme, Cyp11B2-IN-1 effectively blocks the production of aldosterone.

A significant challenge in the development of CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[5] Cyp11B2-IN-1 demonstrates a favorable selectivity profile, inhibiting CYP11B2 at much lower concentrations than those required to inhibit CYP11B1. This selectivity is crucial for minimizing off-target effects on cortisol production, which could otherwise lead to adrenal insufficiency.[6][7]

Quantitative Data

The inhibitory potency and selectivity of Cyp11B2-IN-1 have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of Cyp11B2-IN-1

| Target Enzyme | IC50 (nM) |

| CYP11B2 (Aldosterone Synthase) | 2.3 |

| CYP11B1 (11β-Hydroxylase) | 142 |

| CYP19A1 (Aromatase) | 1021 |

| CYP17 | > 10000 |

Data sourced from MedchemExpress and Clinisciences.[6][7]

Table 2: In Vivo Efficacy of Cyp11B2-IN-1 in a Rhesus Monkey Model

| Intravenous Dose (mg/kg) | Reduction in Aldosterone AUC | Effect on Cortisol Levels |

| 0.01 | 62% | No apparent effect |

| 0.3 | 95% | No apparent effect |

Data sourced from MedchemExpress.[6]

Signaling and Metabolic Pathways

The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) and the specific point of inhibition by Cyp11B2-IN-1, as well as a conceptual representation of its selective action.

Caption: Overview of the Renin-Angiotensin-Aldosterone System and the site of Cyp11B2-IN-1 inhibition.

Caption: Selective inhibition of CYP11B2 over CYP11B1 by Cyp11B2-IN-1.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of Cyp11B2-IN-1.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of Cyp11B2-IN-1 against human CYP11B2, CYP11B1, and other cytochrome P450 enzymes.

Methodology:

-

Cell Culture and Transfection: COS-7 cells (or other suitable host cells) are cultured under standard conditions. The cells are then transfected with expression vectors encoding for human CYP11B2, CYP11B1, or other enzymes of interest (e.g., CYP17, CYP19A1).

-

Compound Preparation: A stock solution of Cyp11B2-IN-1 is prepared in DMSO. A dilution series is then made to achieve a range of final assay concentrations.

-

Inhibition Assay:

-

Transfected cells are incubated with varying concentrations of Cyp11B2-IN-1 for a specified period (e.g., 1 hour).

-

The appropriate substrate for each enzyme is added to initiate the enzymatic reaction (e.g., 11-deoxycorticosterone for CYP11B2/B1, 17-hydroxypregnenolone for CYP17).

-

The reaction is allowed to proceed for a defined time at 37°C.

-

The reaction is terminated, and the concentration of the product (e.g., aldosterone, cortisol) in the supernatant is quantified.

-

-

Quantification: Product quantification is typically performed using a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of Cyp11B2-IN-1 is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Rhesus Monkeys

Objective: To evaluate the in vivo efficacy and selectivity of Cyp11B2-IN-1 in a non-human primate model.

Methodology:

-

Animal Model: Adult male or female rhesus monkeys are used for the study.

-

Compound Formulation and Administration:

-

A stock solution of Cyp11B2-IN-1 is prepared in DMSO.

-

For intravenous (i.v.) administration, the stock solution is diluted in a vehicle consisting of PEG300, Tween-80, and saline. A typical formulation might involve adding 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300, followed by 50 µL of Tween-80 and 450 µL of saline to make a 1 mL working solution.[6]

-

The formulated compound is administered intravenously at the desired doses (e.g., 0.01 and 0.3 mg/kg).

-

-

Blood Sampling: Blood samples are collected at various time points before and after drug administration to establish a baseline and monitor the pharmacokinetic and pharmacodynamic profiles.

-

Hormone Level Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods, such as LC-MS/MS.

-

Data Analysis: The area under the concentration-time curve (AUC) for aldosterone is calculated for each dose group and compared to the baseline to determine the percentage of reduction. Cortisol levels are monitored to assess the in vivo selectivity.

Caption: Workflow for in vitro and in vivo characterization of Cyp11B2-IN-1.

Conclusion

Cyp11B2-IN-1 is a highly potent and selective inhibitor of aldosterone synthase. Its mechanism of action, centered on the direct inhibition of CYP11B2, leads to a significant reduction in aldosterone production both in vitro and in vivo, with minimal impact on cortisol levels at therapeutic doses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing Cyp11B2-IN-1 as a tool to investigate the roles of aldosterone in health and disease and for professionals in the field of drug development exploring novel therapies for cardiovascular and renal disorders.

References

- 1. CYP19A1/CYP11B2-IN-1| CAS NO:183500-36-9| GlpBio [glpbio.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CYP19A1/CYP11B2-IN-1 | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NB-64-02159-25mg | CYP11B2-IN-1 [1356479-78-1] Clinisciences [clinisciences.com]

The Discovery and Synthesis of Cyp11B2-IN-1: A Selective Aldosterone Synthase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Cyp11B2-IN-1, a potent and selective inhibitor of aldosterone synthase (CYP11B2). This molecule, also identified as compound 32 in foundational research, represents a significant advancement in the pursuit of targeted therapies for cardiovascular and renal diseases driven by excess aldosterone. This document details the scientific rationale, experimental methodologies, and key data associated with Cyp11B2-IN-1, offering a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Therapeutic Promise of Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance through the renin-angiotensin-aldosterone system (RAAS).[1][2] However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[3] Aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme, is responsible for the final and rate-limiting steps in aldosterone biosynthesis.[1][4] This makes it a prime therapeutic target for directly lowering aldosterone levels and mitigating its deleterious effects.

A significant challenge in developing CYP11B2 inhibitors lies in achieving selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[5] Off-target inhibition of CYP11B1 can lead to serious side effects due to cortisol deficiency. Cyp11B2-IN-1 has emerged from discovery efforts as a promising candidate with a favorable selectivity profile.

Discovery of Cyp11B2-IN-1: A Benzimidazole Scaffold

Cyp11B2-IN-1 was identified through a focused drug discovery program aimed at developing potent and selective benzimidazole-based inhibitors of CYP11B2.[1][6] The discovery process involved the screening of a compound library followed by systematic hit-to-lead and lead optimization studies. These efforts focused on enhancing potency for CYP11B2, improving selectivity against CYP11B1 and other cytochrome P450 enzymes, and optimizing pharmacokinetic properties.[1] Cyp11B2-IN-1 (Compound 32) was a key outcome of this research, demonstrating a potent inhibitory effect on CYP11B2 with significant selectivity over CYP11B1.[1]

Synthesis of Cyp11B2-IN-1

The chemical synthesis of Cyp11B2-IN-1 follows a multi-step route typical for the construction of substituted benzimidazole derivatives. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Cyp11B2-IN-1 (Compound 32)

A representative synthetic procedure, as described in the supporting information of the primary literature, is as follows:[6]

Step 1: Synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole

A mixture of 4-fluorobenzaldehyde and o-phenylenediamine is heated in a suitable solvent, such as ethanol, in the presence of an oxidizing agent like sodium metabisulfite. The reaction mixture is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography to yield 2-(4-fluorophenyl)-1H-benzo[d]imidazole.

Step 2: N-Alkylation with 1-(chloromethyl)-1H-imidazole

The 2-(4-fluorophenyl)-1H-benzo[d]imidazole is then reacted with 1-(chloromethyl)-1H-imidazole hydrochloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature or slightly elevated temperature until completion. The crude product is then purified by column chromatography to afford 4-((1H-imidazol-1-yl)methyl)-6-fluoro-2-phenyl-1H-benzo[d]imidazole, which is Cyp11B2-IN-1.

Biological Activity and Selectivity

Cyp11B2-IN-1 exhibits potent and selective inhibition of CYP11B2. The key quantitative data are summarized in the table below.

| Target | IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Reference |

| Human CYP11B2 | 2.3 | ~62-fold | [1] |

| Human CYP11B1 | 142 | [1] | |

| Human CYP19 (Aromatase) | 1021 | [7] |

Table 1: In vitro inhibitory activity of Cyp11B2-IN-1.

Experimental Protocols:

In Vitro CYP11B1 and CYP11B2 Inhibition Assays: [8]

The inhibitory activity of Cyp11B2-IN-1 against human CYP11B1 and CYP11B2 was determined using V79MZ cells stably expressing the respective enzymes. The assay measures the conversion of a radiolabeled substrate, [³H]-11-deoxycorticosterone, to their respective products.

-

V79MZ cells expressing either human CYP11B1 or CYP11B2 are seeded in 24-well plates.

-

The cells are incubated with increasing concentrations of Cyp11B2-IN-1.

-

The radiolabeled substrate, [³H]-11-deoxycorticosterone, is added to initiate the enzymatic reaction.

-

After a defined incubation period, the reaction is stopped, and the steroids are extracted.

-

The substrate and products are separated by thin-layer chromatography (TLC).

-

The radioactivity of the product spots is quantified to determine the percentage of inhibition.

-

IC50 values are calculated from the concentration-response curves.

In Vivo Pharmacodynamics and Pharmacokinetics

The in vivo efficacy of Cyp11B2-IN-1 was evaluated in a rhesus monkey pharmacodynamic model.[1] The compound demonstrated a dose-dependent reduction in plasma aldosterone levels without significantly affecting cortisol levels, highlighting its selectivity in a relevant preclinical model.

| Dose (i.v.) | Aldosterone AUC Reduction (%) | Effect on Cortisol | Reference |

| 0.01 mg/kg | 62 | No apparent effect | [1][7] |

| 0.3 mg/kg | 95 | No apparent effect | [1][7] |

Table 2: In vivo pharmacodynamic effects of Cyp11B2-IN-1 in rhesus monkeys.[1][7]

Experimental Protocol:

Rhesus Monkey Pharmacodynamic Model: [1]

-

Male rhesus monkeys are instrumented with indwelling catheters for blood sampling.

-

A baseline blood sample is collected.

-

Cyp11B2-IN-1 is administered intravenously at various doses.

-

Blood samples are collected at multiple time points post-dose.

-

Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods (e.g., LC-MS/MS).

-

The area under the curve (AUC) for aldosterone concentration is calculated and compared to baseline to determine the percentage of reduction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway and a general experimental workflow for the evaluation of Cyp11B2 inhibitors.

References

- 1. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective Cyp11B1 Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Cyp11B2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp11B2-IN-1 is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone. This document provides a detailed examination of the chemical structure, physicochemical properties, and biological activity of Cyp11B2-IN-1. It includes a summary of its inhibitory potency and selectivity, alongside available in vivo data. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cardiovascular disease, endocrinology, and drug discovery.

Chemical Structure and Properties

Cyp11B2-IN-1 is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H18FN3O | [1][2][3] |

| Molecular Weight | 311.35 g/mol | [1][2][3] |

| CAS Number | 1356479-78-1 | [1][2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| SMILES | OC(C)(C)C1=CC(C2=NC3=CC=C(F)C=C3N2C4CC4)=CN=C1 | [2] |

| Relative Density | 1.34 g/cm3 (Predicted) | [3] |

Biological Activity and Mechanism of Action

Cyp11B2-IN-1 functions as a highly potent inhibitor of CYP11B2, the terminal enzyme responsible for aldosterone synthesis in the adrenal cortex. Aldosterone plays a crucial role in regulating blood pressure and electrolyte balance, making its synthesis a key target for therapeutic intervention in cardiovascular and renal diseases.

The primary mechanism of action of Cyp11B2-IN-1 is the direct inhibition of the enzymatic activity of CYP11B2. This leads to a reduction in the production of aldosterone. The inhibitory activity of Cyp11B2-IN-1 has been quantified through in vitro assays, with key data presented below.

In Vitro Inhibitory Activity

| Target Enzyme | IC50 (nM) | Reference |

| CYP11B2 (Aldosterone Synthase) | 2.3 | [1][2][3][4] |

| CYP11B1 (Steroid 11-beta-hydroxylase) | 142 | [1][2][3][4] |

| CYP19A1 (Aromatase) | 1021 | [3] |

The data demonstrates that Cyp11B2-IN-1 is a highly selective inhibitor of CYP11B2, with approximately 62-fold greater potency for CYP11B2 over the closely related enzyme CYP11B1. This selectivity is critical for minimizing off-target effects, particularly the disruption of cortisol biosynthesis, which is regulated by CYP11B1.

In Vivo Pharmacodynamics

In a rhesus monkey pharmacodynamic model, intravenous administration of Cyp11B2-IN-1 resulted in a dose-dependent reduction in aldosterone levels.[2][3] Notably, these effects were observed without a significant impact on cortisol levels, further confirming the selectivity of the inhibitor in a living system.[2][3]

| Dose (i.v.) | Aldosterone AUC Reduction | Reference |

| 0.01 mg/kg | 62% | [2][3] |

| 0.3 mg/kg | 95% | [2][3] |

Experimental Protocols

While specific, detailed experimental protocols from the primary literature are not publicly available, the following represent standard methodologies for the key experiments cited.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of a compound against a cytochrome P450 enzyme like CYP11B2 involves a cell-free enzymatic assay.

References

Preliminary In Vitro Evaluation of a Potent and Selective Aldosterone Synthase Inhibitor: A Technical Overview of RO6836191

Disclaimer: No public information was found for a compound with the designation "Cyp11B2-IN-1". This technical guide provides a detailed in vitro evaluation of RO6836191 , a representative potent and highly selective inhibitor of CYP11B2 (Aldosterone Synthase), based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Its synthesis is primarily mediated by the enzyme aldosterone synthase (AS), encoded by the CYP11B2 gene, which is located in the zona glomerulosa of the adrenal cortex.[3][4][5] Dysregulation of aldosterone production can lead to various cardiovascular and renal diseases, including primary aldosteronism and resistant hypertension.[3][6] Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy.[7][8]

A significant challenge in developing CYP11B2 inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis.[6][9][10] CYP11B1 and CYP11B2 share 93% sequence homology, making selective inhibition difficult.[6][9] Lack of selectivity can lead to adrenal insufficiency due to the suppression of cortisol production.[3] RO6836191 is a novel, potent, and highly selective competitive inhibitor of CYP11B2.[6][9] This guide summarizes its preliminary in vitro evaluation.

Aldosterone Synthesis Pathway and Inhibition

CYP11B2 catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[3] This multi-step process involves hydroxylation at the 11β-position, followed by hydroxylation and subsequent oxidation at the C-18 position.[3] RO6836191 acts as a competitive inhibitor, blocking the active site of the enzyme and preventing the synthesis of aldosterone.

Quantitative In Vitro Data

The in vitro potency and selectivity of RO6836191 were assessed using recombinant human and cynomolgus monkey enzymes expressed in human renal leiomyoblastoma cells.[6]

| Parameter | Human CYP11B2 | Human CYP11B1 | Selectivity Ratio (CYP11B1/CYP11B2) |

| Ki (nmol/L) | 13 | >1300 | >100-fold |

| Parameter | Cynomolgus Monkey CYP11B2 | Cynomolgus Monkey CYP11B1 | Selectivity Ratio (CYP11B1/CYP11B2) |

| Ki (nmol/L) | Not explicitly stated, but inhibition was potent | Not explicitly stated, but inhibition was significantly weaker | 800-fold |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

The inhibitory effect of RO6836191 on CYP11B2 and CYP11B1 was determined using a cell-based assay with recombinant enzymes.

-

Cell Line: Human renal leiomyoblastoma cells (ATCC CRL-1440) engineered to express recombinant human or cynomolgus monkey CYP11B1 or CYP11B2 enzymes.[6]

-

Substrates: The respective substrates for each enzyme were added to initiate the enzymatic reaction.

-

Incubation: The cells were incubated with varying concentrations of RO6836191.

-

Product Measurement: The production of aldosterone (by CYP11B2) or cortisol (by CYP11B1) was quantified.

-

Data Analysis: The inhibition constant (Ki) was calculated to determine the potency of RO6836191.

Summary and Conclusion

The preliminary in vitro evaluation of RO6836191 demonstrates that it is a potent and highly selective competitive inhibitor of aldosterone synthase (CYP11B2).[6][9] With a selectivity of over 100-fold for human CYP11B2 compared to the closely related CYP11B1, RO6836191 shows promise in minimizing the risk of cortisol suppression, a significant liability for less selective inhibitors. The data from cynomolgus monkey enzymes further supports its high selectivity profile. These findings established a strong rationale for the further preclinical and clinical development of RO6836191 as a potential therapeutic agent for aldosterone-mediated diseases.

References

- 1. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]

- 2. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of the Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Genes | Springer Nature Experiments [experiments.springernature.com]

The Role of Aldosterone Synthase (CYP11B2) in the Pathophysiology of Primary Aldosteronism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary aldosteronism is the most common cause of secondary hypertension, characterized by the autonomous production of aldosterone from the adrenal glands.[1][2][3] A key player in the pathophysiology of this condition is the enzyme aldosterone synthase, encoded by the CYP11B2 gene. This technical guide provides an in-depth exploration of the function of CYP11B2 in primary aldosteronism, detailing its role in aldosterone biosynthesis, the genetic and regulatory mechanisms leading to its overexpression, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for primary aldosteronism.

Introduction: The Central Role of CYP11B2 in Aldosterone Synthesis

Aldosterone, the principal mineralocorticoid in humans, plays a critical role in regulating blood pressure and electrolyte balance. Its synthesis occurs in the zona glomerulosa of the adrenal cortex and is finalized by the enzymatic activity of aldosterone synthase (CYP11B2).[2][4] CYP11B2 is a mitochondrial cytochrome P450 enzyme that catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone.[5] Dysregulation of CYP11B2 expression or function is a hallmark of primary aldosteronism, leading to excessive aldosterone production independent of the renin-angiotensin system.[2][4]

The Aldosterone Biosynthesis Pathway and the Function of CYP11B2

The synthesis of aldosterone is a multi-step process that begins with cholesterol. The final, rate-limiting steps are catalyzed by CYP11B2. This enzyme sequentially hydroxylates 11-deoxycorticosterone at the 11β-position to form corticosterone, followed by hydroxylation at the 18-position to yield 18-hydroxycorticosterone, and finally oxidation at the 18-position to produce aldosterone.

Caption: The final three steps of the aldosterone biosynthesis pathway are catalyzed by CYP11B2.

Regulation of CYP11B2 Expression

The transcription of the CYP11B2 gene is tightly regulated, primarily by the renin-angiotensin II system and plasma potassium levels. Angiotensin II, via the angiotensin II type 1 receptor, and elevated potassium concentrations both lead to an increase in intracellular calcium levels. This calcium influx activates signaling cascades that promote the expression of transcription factors, which in turn bind to the promoter region of the CYP11B2 gene and initiate its transcription. While adrenocorticotropic hormone (ACTH) can transiently stimulate aldosterone production, it is not a primary regulator of CYP11B2 expression.

Caption: Regulation of CYP11B2 expression by angiotensin II and potassium.

Genetic Alterations Leading to CYP11B2 Dysregulation in Primary Aldosteronism

In primary aldosteronism, the regulation of CYP11B2 is often disrupted by genetic alterations. These can be either somatic mutations within aldosterone-producing adenomas (APAs) or germline mutations in familial forms of the disease.

Somatic Mutations in Aldosterone-Producing Adenomas

The majority of APAs harbor somatic mutations in genes that regulate intracellular calcium levels. These mutations lead to a constitutive influx of calcium, which in turn drives the overexpression of CYP11B2 and autonomous aldosterone production. The most frequently mutated genes include:

-

KCNJ5 : Encodes a potassium channel. Mutations lead to loss of selectivity and increased sodium conductance, causing membrane depolarization and calcium influx.[1]

-

CACNA1D : Encodes a voltage-gated calcium channel. Gain-of-function mutations result in increased calcium entry.[1]

-

ATP1A1 and ATP2B3 : Encode ion pumps. Mutations in these genes also lead to altered intracellular ion concentrations and subsequent calcium signaling activation.[1]

Germline Mutations in Familial Hyperaldosteronism

Familial hyperaldosteronism (FH) is a rare inherited form of primary aldosteronism. The different types of FH are associated with specific germline mutations:

-

Familial Hyperaldosteronism Type I (FH-I) : Caused by a chimeric gene resulting from an unequal crossover between the CYP11B1 (encoding 11β-hydroxylase) and CYP11B2 genes. This leads to ACTH-dependent expression of the chimeric enzyme with aldosterone synthase activity in the cortisol-producing zona fasciculata.

-

Other Familial Forms : Germline mutations in genes such as KCNJ5, CACNA1D, and CLCN2 have also been identified in other types of familial hyperaldosteronism.

Quantitative Data on CYP11B2 and Primary Aldosteronism

The following tables summarize key quantitative data related to the role of CYP11B2 in primary aldosteronism.

Table 1: Prevalence of Somatic Mutations in Aldosterone-Producing Adenomas

| Gene | Prevalence in European Cohorts | Prevalence in Japanese Cohorts |

| KCNJ5 | ~30-40%[1] | ~60%[1] |

| CACNA1D | ~5-15% | ~14%[6][7] |

| ATP1A1 | ~5% | ~5%[6][7] |

| ATP2B3 | ~3% | ~4%[6][7] |

Table 2: Comparison of CYP11B2 Expression in Normal Adrenal Tissue vs. Aldosterone-Producing Adenomas

| Tissue Type | CYP11B2 mRNA Levels (relative units) | Reference |

| Normal Adrenal | Lower | [8][9] |

| Aldosterone-Producing Adenoma | Higher (P < 0.005) | [8][9] |

Table 3: Clinical and Biochemical Characteristics of Primary Aldosteronism Patients with KCNJ5 Mutations

| Characteristic | KCNJ5 Mutant | KCNJ5 Wild-Type | Reference |

| Age (years) | Younger (45 ± 3) | Older (52 ± 5) | [10] |

| Sex | Predominantly Female (67%) | 44% Female | [10] |

| Plasma Aldosterone (ng/dL) | Higher (42 ± 8) | Lower (33 ± 8) | [10] |

| Tumor Size (mm) | Larger (16.1 ± 6.4) | Smaller (14.9 ± 7.4) | [10] |

| Serum Potassium | Lower | Higher | [10] |

Experimental Protocols for Studying CYP11B2

This section provides an overview of key experimental methodologies used to investigate the function of CYP11B2 in primary aldosteronism.

CYP11B2 Immunohistochemistry

Objective: To visualize the expression and localization of the CYP11B2 enzyme in adrenal tissue sections.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded adrenal tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific binding is blocked using a suitable blocking solution (e.g., serum from the secondary antibody host).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CYP11B2. A monoclonal antibody is often used at a dilution of 1:200.[11][12]

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., using an avidin-biotin-peroxidase complex) to generate a visible signal.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

Quantitative Real-Time PCR (qRT-PCR) for CYP11B2 Expression

Objective: To quantify the mRNA expression levels of CYP11B2 in adrenal tissue.

Methodology:

-

RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved adrenal tissue using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific for the CYP11B2 gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.

-

Data Analysis: The expression of CYP11B2 is normalized to a stable housekeeping gene (e.g., 18S rRNA) and quantified relative to a control sample.[5][9]

Genetic Analysis of Somatic Mutations

Objective: To identify somatic mutations in genes associated with primary aldosteronism in adrenal tumor tissue.

Caption: Workflow for the identification of somatic mutations in adrenal tumors.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from microdissected tumor tissue. DNA from peripheral blood or adjacent normal adrenal tissue is also extracted as a control.[13]

-

Targeted Next-Generation Sequencing (NGS): A targeted NGS panel covering the known driver genes for primary aldosteronism (KCNJ5, CACNA1D, ATP1A1, ATP2B3, etc.) is used to sequence the DNA.

-

Bioinformatic Analysis: The sequencing data is analyzed using a bioinformatic pipeline to identify genetic variants present in the tumor DNA but absent in the control DNA (somatic mutations).

-

Sanger Sequencing: Candidate somatic mutations are typically validated using the Sanger sequencing method.[13]

Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify aldosterone concentrations in plasma or serum.

Methodology:

-

Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the plasma or serum sample. The aldosterone is then extracted using liquid-liquid or solid-phase extraction.[14]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where aldosterone is separated from other molecules based on its chemical properties.[14]

-

Mass Spectrometry Detection: The separated aldosterone is ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge ratio transitions for aldosterone and the internal standard, allowing for highly specific and sensitive quantification.[14]

Conclusion and Future Directions

CYP11B2 is a central enzyme in the pathophysiology of primary aldosteronism. Its dysregulation, driven by genetic mutations that alter intracellular calcium signaling, leads to the autonomous production of aldosterone and subsequent hypertension. The experimental techniques outlined in this guide are crucial for furthering our understanding of this complex disease and for the development of novel therapeutic strategies. Future research should focus on elucidating the precise mechanisms by which different somatic mutations lead to varying clinical phenotypes and on the development of targeted therapies that can specifically inhibit the aberrant activity of CYP11B2 or the upstream signaling pathways that drive its expression. The development of highly selective aldosterone synthase inhibitors represents a promising therapeutic avenue for the treatment of primary aldosteronism.

References

- 1. Somatic Mutations of the ATP1A1 Gene and Aldosterone-Producing Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMMUNOHISTOCHEMISTRY OF THE HUMAN ADRENAL CYP11B2 IN NORMAL INDIVIDUALS AND IN PATIENTS WITH PRIMARY ALDOSTERONISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Immunohistochemistry of the Human Adrenal CYP11B2 in Normal Individuals and in Patients with Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Prevalence of Somatic Mutations in Aldosterone-Producing Adenomas in Japanese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prevalence of Somatic Mutations in Aldosterone-Producing Adenomas in Japanese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cardiovascular and metabolic characters of KCNJ5 somatic mutations in primary aldosteronism [frontiersin.org]

- 11. Immunohistochemistry and Pathological Classification [bio-protocol.org]

- 12. Frontiers | Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism [frontiersin.org]

- 13. ahajournals.org [ahajournals.org]

- 14. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Cyp11B2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp11B2-IN-1 is a potent and selective inhibitor of Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1] Aldosterone, a mineralocorticoid hormone, plays a pivotal role in regulating blood pressure and electrolyte balance.[2][3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, including primary aldosteronism and resistant hypertension.[5][6] Consequently, selective inhibition of CYP11B2 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the basic research applications of Cyp11B2-IN-1, focusing on its quantitative data, experimental methodologies, and its interaction with key signaling pathways.

The primary challenge in developing CYP11B2 inhibitors lies in achieving high selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% homology with CYP11B2.[2][7] Off-target inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency.[6] Cyp11B2-IN-1 has demonstrated significant selectivity, making it a valuable tool for investigating the specific roles of aldosterone in various physiological and pathological processes.

Quantitative Data

The inhibitory potency and selectivity of Cyp11B2-IN-1 and other relevant CYP11B2 inhibitors are summarized in the tables below. This data is crucial for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of Cyp11B2-IN-1

| Compound | Target | IC50 (nM) | Source |

| Cyp11B2-IN-1 | Human CYP11B2 | 2.3 | [1] |

| Cyp11B2-IN-1 | Human CYP11B1 | 142 | [1] |

Table 2: In Vitro Inhibitory Activity of Other Selective CYP11B2 Inhibitors

| Compound | Target | IC50/Ki (nM) | Selectivity (CYP11B1/CYP11B2) | Source |

| RO6836191 | Human CYP11B2 | 13 (Ki) | >100-fold | [2] |

| Pyrimidine-based inhibitor (compound 22) | Monkey CYP11B2 | 13 (IC50) | 702-fold | [6] |

| Pyrimidine-based inhibitor (compound 22) | Monkey CYP11B1 | 8850 (IC50) | [6] |

Table 3: In Vivo Efficacy of Cyp11B2-IN-1 in a Rhesus Monkey Model

| Dose (i.v.) | Reduction in Aldosterone AUC | Source |

| 0.01 mg/kg | 62% | [1] |

| 0.3 mg/kg | 95% | [1] |

Signaling Pathways

The synthesis of aldosterone is tightly regulated by a complex signaling network. Understanding this pathway is essential for contextualizing the effects of Cyp11B2-IN-1.

Aldosterone Synthesis Signaling Pathway

The production of aldosterone in the zona glomerulosa of the adrenal cortex is primarily stimulated by angiotensin II (Ang II), potassium (K+), and to a lesser extent, adrenocorticotropic hormone (ACTH).[2][7] These stimuli activate intracellular signaling cascades that converge on the upregulation of CYP11B2 gene expression and activity.[2][5]

Caption: Aldosterone synthesis pathway and the inhibitory action of Cyp11B2-IN-1.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key in vitro and in vivo experiments involving Cyp11B2-IN-1.

In Vitro CYP11B2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of compounds on CYP11B2.

Objective: To measure the IC50 value of Cyp11B2-IN-1 for human CYP11B2.

Materials:

-

Human adrenocortical carcinoma cell line (NCI-H295R) or other suitable cells expressing recombinant human CYP11B2 (e.g., V79MZ cells).[8]

-

Cell culture medium and supplements.

-

Cyp11B2-IN-1 and other test compounds.

-

11-Deoxycorticosterone (DOC) as the substrate.

-

Angiotensin II or other stimulants to induce CYP11B2 expression.

-

ELISA kit for aldosterone or LC-MS/MS for steroid quantification.

Methodology:

-

Cell Culture: Culture the cells under appropriate conditions to ensure robust growth and CYP11B2 expression.

-

Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of Cyp11B2-IN-1 or other test compounds for a predetermined incubation period.

-

Stimulation and Substrate Addition: Stimulate the cells with Angiotensin II to enhance CYP11B2 activity. Add a known concentration of the substrate, 11-Deoxycorticosterone (DOC).

-

Incubation: Incubate the plates for a specific duration to allow for the enzymatic conversion of DOC to aldosterone.

-

Quantification of Aldosterone: Collect the cell culture supernatant. Measure the concentration of aldosterone using a validated method such as ELISA or LC-MS/MS.

-

Data Analysis: Plot the aldosterone concentration against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aldosterone production.

Caption: General workflow for an in vitro CYP11B2 inhibition assay.

In Vivo Pharmacodynamic Study in Rhesus Monkeys

This protocol outlines an in vivo model to assess the efficacy and selectivity of CYP11B2 inhibitors.

Objective: To evaluate the dose-dependent effect of Cyp11B2-IN-1 on plasma aldosterone and cortisol levels.

Animal Model: Rhesus monkeys are a suitable model due to the high homology of their CYP11B enzymes to humans.[9]

Materials:

-

Rhesus monkeys.

-

Low sodium diet.

-

Adrenocorticotropic hormone (ACTH).

-

Cyp11B2-IN-1 formulated for intravenous or oral administration.

-

Blood collection supplies.

-

LC-MS/MS for steroid hormone analysis.

Methodology:

-

Acclimatization and Diet: Acclimatize the monkeys to the housing conditions. Place the animals on a low sodium diet for a period (e.g., 3 weeks) to stimulate the renin-angiotensin-aldosterone system.[9]

-

Baseline Sampling: Collect baseline blood samples to determine initial aldosterone and cortisol levels.

-

ACTH Challenge: Administer ACTH to stimulate both aldosterone and cortisol production.[9]

-

Inhibitor Administration: Administer different doses of Cyp11B2-IN-1 to separate groups of animals.

-

Serial Blood Sampling: Collect blood samples at various time points post-dose to create a pharmacokinetic and pharmacodynamic profile.

-

Steroid Analysis: Separate plasma and analyze the concentrations of aldosterone, cortisol, and their precursors using LC-MS/MS.

-

Data Analysis: Calculate the area under the curve (AUC) for aldosterone and cortisol concentrations. Determine the percentage reduction in aldosterone AUC for each dose group. Assess the effect on cortisol levels to evaluate selectivity.

Caption: General workflow for an in vivo pharmacodynamic study of a CYP11B2 inhibitor.

Conclusion

Cyp11B2-IN-1 is a valuable pharmacological tool for the basic research community. Its high potency and selectivity for CYP11B2 allow for the precise investigation of aldosterone's role in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust studies. The elucidation of the signaling pathways that regulate aldosterone synthesis further enhances our understanding of the mechanism of action of Cyp11B2-IN-1 and its potential therapeutic applications. Further research utilizing this and similar inhibitors will undoubtedly continue to unravel the complexities of aldosterone biology and its impact on human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]

- 3. Regulation of aldosterone synthesis and secretion [pubmed.ncbi.nlm.nih.gov]

- 4. Aldosterone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhesus monkey model for concurrent analyses of in vivo selectivity, pharmacokinetics and pharmacodynamics of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyp11B2-IN-1: A Technical Guide for the Study of Hyperaldosteronism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperaldosteronism, a condition characterized by the excessive production of aldosterone, is a significant contributor to hypertension and cardiovascular disease. The enzyme aldosterone synthase, encoded by the CYP11B2 gene, represents a key therapeutic target for this condition. This technical guide provides an in-depth overview of Cyp11B2-IN-1, a potent and selective inhibitor of CYP11B2, as a tool for studying hyperaldosteronism. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to Hyperaldosteronism and Cyp11B2

Primary aldosteronism is a common cause of secondary hypertension, stemming from the autonomous production of aldosterone by the adrenal glands.[1] Aldosterone, a key mineralocorticoid hormone, regulates salt and water balance, and its excess can lead to cardiovascular and renal damage.[2][3] The synthesis of aldosterone from 11-deoxycorticosterone is catalyzed by aldosterone synthase (CYP11B2), a cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[1][2][4] CYP11B2 is responsible for the final three steps in aldosterone biosynthesis.[5][6]

A significant challenge in targeting CYP11B2 is its high sequence homology (93%) with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[7] Lack of selectivity can lead to adrenal insufficiency, a serious side effect.[2] Therefore, the development of highly selective CYP11B2 inhibitors is crucial for therapeutic applications.

Cyp11B2-IN-1: A Potent and Selective Inhibitor

Cyp11B2-IN-1 is a potent inhibitor of CYP11B2, demonstrating significant selectivity over CYP11B1. This selectivity makes it a valuable research tool for investigating the specific roles of aldosterone in various physiological and pathological processes without the confounding effects of cortisol suppression.

Mechanism of Action

Cyp11B2-IN-1 acts as a competitive inhibitor of the CYP11B2 enzyme, thereby blocking the synthesis of aldosterone. By binding to the active site of CYP11B2, it prevents the conversion of 11-deoxycorticosterone to aldosterone.

Quantitative Data

The following table summarizes the in vitro potency and selectivity of Cyp11B2-IN-1.

| Parameter | Value | Reference |

| IC50 for CYP11B2 | 2.3 nM | [8] |

| IC50 for CYP11B1 | 142 nM | [8] |

| Selectivity Ratio (CYP11B1/CYP11B2) | ~61.7 | Calculated from[8] |

Signaling Pathways and Experimental Workflows

Aldosterone Synthesis Pathway

The following diagram illustrates the final steps of steroidogenesis, highlighting the role of CYP11B2 and the point of inhibition by Cyp11B2-IN-1.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]

- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 5. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Use of Cyp11B2-IN-1 in H295R Cell Line Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human adrenocortical carcinoma cell line, NCI-H295R, is a widely accepted in vitro model for studying steroidogenesis.[1] These cells express the necessary enzymes for the biosynthesis of mineralocorticoids, glucocorticoids, and androgens, making them an invaluable tool for screening compounds that modulate steroid hormone production. A key enzyme in this process is Aldosterone synthase (CYP11B2), which catalyzes the final steps of aldosterone biosynthesis.[2][3] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, making CYP11B2 a significant therapeutic target.[2]

Cyp11B2-IN-1 is a potent and selective inhibitor of CYP11B2. This document provides detailed application notes and protocols for utilizing Cyp11B2-IN-1 in H295R cell line experiments to investigate its effects on aldosterone and cortisol production, cell viability, and the expression of key steroidogenic genes.

Cyp11B2-IN-1: Properties and Handling

Cyp11B2-IN-1 demonstrates high affinity for CYP11B2 with an IC50 of 2.3 nM.[3][4] Its selectivity for CYP11B2 over CYP11B1, the enzyme responsible for the final step of cortisol synthesis, is a critical feature, with a reported IC50 for CYP11B1 of 142 nM.[3][4]

Table 1: Cyp11B2-IN-1 Inhibitory Activity

| Target Enzyme | IC50 (nM) |

| CYP11B2 | 2.3 |

| CYP11B1 | 142 |

Data sourced from MedchemExpress and Clinisciences product information.[3][4]

Stock Solution Preparation:

Cyp11B2-IN-1 is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions to working concentrations should be made in the cell culture medium. It is recommended that the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

This section outlines detailed protocols for assessing the impact of Cyp11B2-IN-1 on the H295R cell line.

Cell Culture and Maintenance

The H295R cell line should be cultured and maintained according to established protocols to ensure consistent steroidogenic activity.

Protocol 1: H295R Cell Culture

-

Culture Medium: Prepare a complete culture medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed H295R cells in T-75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating in new flasks or for experimental use.

Aldosterone and Cortisol Production Assay

This assay is designed to quantify the inhibitory effect of Cyp11B2-IN-1 on aldosterone and cortisol secretion from H295R cells.

Protocol 2: Steroidogenesis Assay

-

Cell Plating: Seed H295R cells in 24-well plates at a density of 2.5 x 10^5 cells/well. Allow the cells to adhere and grow for 24 hours.

-

Stimulation and Inhibition: After 24 hours, replace the culture medium with fresh serum-free medium. To stimulate aldosterone production, treat the cells with Angiotensin II (e.g., 100 nM). Concurrently, treat the cells with a range of concentrations of Cyp11B2-IN-1 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.

-

Supernatant Collection: Following incubation, collect the cell culture supernatant from each well and store at -20°C or -80°C until hormone analysis.

-

Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5][6][7][8] The intensity of the color developed is inversely proportional to the hormone concentration.

Cell Viability Assay

It is crucial to assess whether the observed effects of Cyp11B2-IN-1 on steroid production are due to specific enzyme inhibition or a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]

Protocol 3: MTT Cell Viability Assay

-

Cell Treatment: Following the 24-48 hour treatment with Cyp11B2-IN-1 as described in Protocol 2, remove the supernatant for hormone analysis.

-

MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes at room temperature in the dark and measure the absorbance at 570 nm using a microplate reader.[9]

Gene Expression Analysis

To investigate the effect of Cyp11B2-IN-1 on the transcription of key steroidogenic genes, quantitative real-time PCR (qRT-PCR) can be performed.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Isolation: Treat H295R cells with Cyp11B2-IN-1 as described in Protocol 2 for a desired time point (e.g., 24 hours). Following treatment, lyse the cells and isolate total RNA using a commercially available RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix. Use specific primers for human CYP11B2 and CYP11B1. A housekeeping gene (e.g., GAPDH or ACTB) should be used as an internal control for normalization. The relative gene expression can be calculated using the 2^-ΔΔCt method.

Table 2: Example qRT-PCR Primer Sequences (Human)

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| CYP11B2 | TGA CCT GAG CCA GGT TGA CTT | GGT CCT GAG GTC TGT GGT TGA |

| CYP11B1 | GAG GAG GCT GAG GAC ATG GAG | GCA GCA GGA GGT AGG AGT TGA |

| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |

Note: Primer sequences should be validated for specificity and efficiency before use.

Data Presentation and Interpretation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 3: Example Data Summary for Cyp11B2-IN-1 Effects on H295R Cells

| Cyp11B2-IN-1 Conc. (nM) | Aldosterone (% of Control) | Cortisol (% of Control) | Cell Viability (% of Control) | CYP11B2 mRNA (Fold Change) | CYP11B1 mRNA (Fold Change) |

| 0 (Vehicle) | 100 | 100 | 100 | 1.0 | 1.0 |

| 1 | |||||

| 10 | |||||

| 100 | |||||

| 1000 |

This table is a template for presenting experimental results. The actual values will be determined from the experiments.

Signaling Pathway

Cyp11B2-IN-1 directly inhibits the enzymatic activity of CYP11B2, the final and rate-limiting enzyme in the aldosterone synthesis pathway.

By following these detailed protocols, researchers can effectively utilize Cyp11B2-IN-1 to investigate its inhibitory effects on aldosterone synthesis in the H295R cell line, providing valuable insights for drug development and the study of steroid hormone regulation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NB-64-02159-25mg | CYP11B2-IN-1 [1356479-78-1] Clinisciences [clinisciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. weldonbiotech.com [weldonbiotech.com]

- 7. dbc-labs.com [dbc-labs.com]

- 8. assaygenie.com [assaygenie.com]

- 9. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for In Vivo Studies of CYP11B2 Inhibitors in Rhesus Monkeys

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of selective CYP11B2 (aldosterone synthase) inhibitors in rhesus and cynomolgus monkeys, serving as a guide for preclinical research and development. Due to the lack of specific in vivo data for a compound designated "Cyp11B2-IN-1" in non-human primates, this document consolidates and generalizes findings from studies on several other selective CYP11B2 inhibitors, including fadrozole, LCI699, PB6440, SE-6440, and RO6836191.

Introduction to CYP11B2 Inhibition

Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone biosynthesis.[1][2][3][4] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases, making CYP11B2 a key therapeutic target.[1][5][6] Selective inhibition of CYP11B2 over the closely related CYP11B1 (11β-hydroxylase), which is essential for cortisol synthesis, is a crucial aspect of developing safe and effective therapies.[1][7] Non-human primates, such as rhesus and cynomolgus monkeys, are valuable translational models for evaluating the pharmacokinetics, pharmacodynamics, and selectivity of CYP11B2 inhibitors due to the similarities in their adrenal steroidogenesis pathways to humans.[8][9]

Quantitative Data Summary

The following tables summarize the dosage and effects of various selective CYP11B2 inhibitors in in vivo studies conducted in rhesus and cynomolgus monkeys. These data can serve as a reference for designing new experiments with novel inhibitors.

Table 1: Single-Dose Oral Administration of Selective CYP11B2 Inhibitors in Cynomolgus Monkeys

| Compound | Dose (mg/kg) | Effect on Aldosterone | Effect on Cortisol | Reference |

| SE-6440 | 0.2 | 50% reduction | No inhibition | [10] |

| SE-6440 | 1 | >90% reduction | No inhibition | [10][11] |

| RO6836191 | 0.035 | 70% decrease | No change | [7] |

| RO6836191 | 30 | 90% decrease | No change | [7] |

| Unnamed tetrahydroisoquinoline | 0.1 | Dose-dependent reduction | Not specified | [12] |

Table 2: Repeat-Dose Oral Administration of SE-6440 in Cynomolgus Monkeys

| Dose (mg/kg/day) | Duration | Effect on Aldosterone (Day 7) | Effect on Aldosterone (Day 14) | Effect on Cortisol | Reference |

| 0.12 | 14 days | Reduced to 46% of control | Reduced to 49% of control | No inhibition | [11] |

| 0.6 | 14 days | Reduced to 13% of control | Reduced to 15% of control | No inhibition | [11] |

Table 3: Intravenous Administration of CYP11B2 Inhibitors in Rhesus Monkeys

| Compound | Dose (mg/kg) | Effect on Aldosterone | Effect on Precursors (11-deoxycorticosterone, 11-deoxycortisol) | Effect on Cortisol | Reference |

| Fadrozole | 0.001 - 1 | Dose-dependent reduction | Increase | Bell-shaped changes | [8] |

| LCI699 | 0.003 - 3 | Dose-dependent reduction | Increase | Bell-shaped changes | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating CYP11B2 inhibitors in non-human primates.

Protocol 1: ACTH Challenge Model for Assessing In Vivo Efficacy and Selectivity

This protocol is widely used to stimulate adrenal steroidogenesis, allowing for the robust assessment of an inhibitor's effect on both aldosterone and cortisol pathways.[8][10][11][13]

Objective: To determine the dose-dependent efficacy and selectivity of a CYP11B2 inhibitor in suppressing aldosterone production without significantly affecting cortisol synthesis.

Materials:

-

Test CYP11B2 inhibitor

-

Vehicle for drug formulation

-

Adrenocorticotropic hormone (ACTH) (e.g., Synacthen)

-

Anesthesia (as required for animal handling and blood collection)

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS for steroid analysis

Procedure:

-

Animal Acclimatization: House rhesus or cynomolgus monkeys under standard conditions and acclimatize them to the experimental procedures.

-

Fasting: Fast the animals overnight prior to the experiment.

-

Baseline Blood Sample: Collect a baseline blood sample.

-

Inhibitor Administration: Administer the test CYP11B2 inhibitor or vehicle orally via gavage or intravenously.[7]

-

ACTH Challenge: At a specified time post-inhibitor administration (e.g., 1 hour), administer an intramuscular injection of ACTH (e.g., 0.0145 mg/kg Synacthen).[7]

-

Serial Blood Sampling: Collect serial blood samples at various time points pre- and post-ACTH challenge (e.g., 0, 1, 2, 4, 8 hours).[10]

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

-

Steroid Analysis: Analyze plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) using a validated LC-MS/MS method.[10]

Protocol 2: Angiotensin II Challenge Model

This protocol provides an alternative method to stimulate aldosterone synthesis, acting through a different physiological pathway than ACTH.[11]

Objective: To evaluate the efficacy of a CYP11B2 inhibitor in an Angiotensin II-stimulated model of aldosterone production.

Materials:

-

Test CYP11B2 inhibitor

-

Vehicle for drug formulation

-

Angiotensin II

-

Anesthesia

-

Blood collection tubes

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS

Procedure:

-

Animal Preparation: Follow steps 1 and 2 from Protocol 1.

-

Inhibitor Administration: Administer the test inhibitor or vehicle.

-

Angiotensin II Challenge: At a specified time post-inhibitor administration, administer an intravenous bolus of Angiotensin II.[11]

-

Blood Sampling: Collect blood samples at baseline and at various time points post-Angiotensin II infusion.

-

Sample Processing and Analysis: Follow steps 7 and 8 from Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway and a typical experimental workflow.

Caption: CYP11B2 signaling pathway in aldosterone synthesis.

Caption: Experimental workflow for in vivo studies.

References

- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]

- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 5. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selfhacked.com [selfhacked.com]

- 7. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhesus monkey model for concurrent analyses of in vivo selectivity, pharmacokinetics and pharmacodynamics of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

Application of Cyp11B2-IN-1 in Cardiac Fibroblast Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to the pathophysiology of most heart diseases, leading to cardiac dysfunction and heart failure.[1][2] Aldosterone, a mineralocorticoid hormone, has been identified as a critical mediator of cardiac fibrosis.[3][4] The final and rate-limiting step in aldosterone synthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[5] Increased expression of CYP11B2 in the heart is associated with increased myocardial fibrosis.[5] Therefore, selective inhibition of CYP11B2 presents a promising therapeutic strategy to mitigate cardiac fibrosis.

Cyp11B2-IN-1 is a potent and selective inhibitor of CYP11B2. These application notes provide a comprehensive overview and detailed protocols for the use of Cyp11B2-IN-1 in cardiac fibroblast research to investigate its anti-fibrotic potential.

Mechanism of Action

Cyp11B2-IN-1 selectively inhibits the enzymatic activity of CYP11B2, thereby blocking the conversion of 11-deoxycorticosterone to aldosterone. By reducing local aldosterone production within the heart, Cyp11B2-IN-1 is expected to attenuate the downstream pro-fibrotic signaling pathways activated by aldosterone in cardiac fibroblasts. This includes the mineralocorticoid receptor (MR)-mediated activation of signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM deposition.[6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Cyp11B2-IN-1 exerts its anti-fibrotic effects on cardiac fibroblasts.

Caption: Proposed mechanism of action of Cyp11B2-IN-1 in cardiac fibroblasts.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of Cyp11B2-IN-1 on cardiac fibroblasts based on studies with similar selective CYP11B2 inhibitors.

Table 1: In Vitro Efficacy of Cyp11B2-IN-1

| Parameter | Cell Type | Treatment Concentration | Result | Reference Compound |

| IC50 for human CYP11B2 | V79MZ cells expressing hCYP11B2 | Low nanomolar range | Potent Inhibition | Generic selective inhibitors[7] |

| Collagen I Expression | Primary Neonatal Cardiac Fibroblasts | 1-10 µM | Significant Reduction | Torasemide, SL242[8] |

| α-SMA Expression | Primary Neonatal Cardiac Fibroblasts | 1-10 µM | Significant Reduction | Torasemide, SL242[8] |

| Pro-fibrotic Gene Expression (CTGF, LOX) | Primary Neonatal Cardiac Fibroblasts | 10-50 µM | Downregulation | Torasemide[8] |

| Fibroblast Proliferation | Adult Rat Cardiac Fibroblasts | 10 nM | Inhibition | Aldosterone-induced proliferation[6] |

Table 2: In Vivo Efficacy of Cyp11B2-IN-1 (Projected)

| Animal Model | Treatment Dose | Duration | Key Finding | Reference Compound |

| Mouse model of cardiac fibrosis (e.g., AngII infusion) | 10-30 mg/kg/day | 2-4 weeks | Reduced cardiac fibrosis and improved cardiac function | Torasemide[8] |

| Rat model of heart failure | 5-20 mg/kg/day | 4-8 weeks | Attenuated myocardial fibrosis and cardiac remodeling | Spironolactone, Eplerenone |

Experimental Protocols

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic effects of Cyp11B2-IN-1.

Caption: Experimental workflow for in vitro studies of Cyp11B2-IN-1.

Protocol 1: Isolation and Culture of Primary Adult Rat Cardiac Fibroblasts

Materials:

-

Adult Sprague-Dawley rats (200-250 g)

-

Collagenase type II

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

Procedure:

-

Euthanize the rat and excise the heart under sterile conditions.

-

Wash the heart with ice-cold PBS to remove excess blood.

-

Mince the ventricular tissue into small pieces (1-2 mm³).

-

Digest the tissue with 0.1% collagenase type II in DMEM/F-12 at 37°C with gentle agitation for 20-30 minutes.

-

Neutralize the collagenase with an equal volume of DMEM/F-12 containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the filtrate at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in DMEM/F-12 with 10% FBS and penicillin-streptomycin.

-

Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

After 90 minutes, non-adherent cells (cardiomyocytes) are removed, and fresh medium is added to the adherent cardiac fibroblasts.

-

Culture the fibroblasts, changing the medium every 2-3 days. Cells will be ready for experiments at passage 1-3.

Protocol 2: In Vitro Treatment of Cardiac Fibroblasts

Materials:

-

Primary cardiac fibroblasts (as prepared in Protocol 1)

-

Cyp11B2-IN-1 (stock solution in DMSO)

-

Pro-fibrotic stimulus (e.g., Angiotensin II, TGF-β1)

-

Serum-free DMEM/F-12 medium

Procedure:

-

Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for proliferation assays).

-

Once cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of Cyp11B2-IN-1 (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Add the pro-fibrotic stimulus (e.g., 100 nM Angiotensin II or 10 ng/mL TGF-β1) to the wells.

-

Incubate for the desired time period (e.g., 24 hours for gene expression, 48 hours for protein expression and proliferation).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers

Materials:

-

Treated cardiac fibroblasts (from Protocol 2)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., Col1a1, Acta2, Ctgf) and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

-

Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 4: Western Blot Analysis for Fibrotic Proteins

Materials:

-

Treated cardiac fibroblasts (from Protocol 2)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in RIPA buffer and collect the protein lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

Cyp11B2-IN-1 is a valuable research tool for investigating the role of aldosterone synthase in cardiac fibrosis. The provided protocols offer a framework for characterizing the anti-fibrotic effects of this compound in vitro. Further in vivo studies are warranted to validate its therapeutic potential for the treatment of heart failure and other fibrotic cardiac diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Cardiac Fibrosis: Cellular Effectors, Molecular Pathways, and Exosomal Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Cardiac Fibrosis by Aldosterone [ouci.dntb.gov.ua]

- 5. Aldosterone synthase (CYP11B2) expression and myocardial fibrosis in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldosterone stimulates proliferation of cardiac fibroblasts by activating Ki-RasA and MAPK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of aldosterone synthase (CYP11B2) by torasemide prevents atrial fibrosis and atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Cyp11B2-IN-1 in Heart Failure Models

Introduction

Elevated levels of aldosterone, a mineralocorticoid hormone, are strongly implicated in the pathophysiology of heart failure. Aldosterone promotes cardiac fibrosis, hypertrophy, inflammation, and sodium retention, all of which contribute to adverse cardiac remodeling and dysfunction.[1][2] The final and rate-limiting step in aldosterone synthesis is catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene.[3][4] Consequently, selective inhibition of Cyp11B2 presents a promising therapeutic strategy for heart failure.[1][5] Cyp11B2-IN-1 is a selective inhibitor of this enzyme. These application notes provide a comprehensive framework for the preclinical evaluation of Cyp11B2-IN-1 in established murine models of heart failure.

Mechanism of Action: The Role of Cyp11B2 Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. In heart failure, this system becomes chronically activated. Angiotensin II stimulates the adrenal cortex to produce aldosterone. Cyp11B2 (aldosterone synthase) is the specific enzyme that converts 11-deoxycorticosterone to aldosterone.[3] By selectively inhibiting Cyp11B2, Cyp11B2-IN-1 aims to reduce aldosterone levels directly at the source, thereby mitigating its downstream pathological effects on the heart, such as cardiac fibrosis and hypertrophy.[2][6][7]

Experimental Design and Workflow

A robust preclinical study to evaluate Cyp11B2-IN-1 involves inducing heart failure in an animal model, followed by a treatment period and subsequent comprehensive analysis of cardiac function and pathology.

Experimental Protocols

Protocol 1: Induction of Heart Failure in Mice

Two standard and reproducible surgical models are recommended: Transverse Aortic Constriction (TAC) for pressure-overload induced heart failure and Myocardial Infarction (MI) via coronary artery ligation for ischemic heart failure.[8][9]

A. Transverse Aortic Constriction (TAC) Model The TAC model induces pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.[10]

-

Animal Preparation : Use 8-10 week old male C57BL/6 mice. Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).[11]

-

Surgical Procedure :

-